2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester
Description
Molecular Topology and IUPAC Nomenclature
The molecular identity of 2-methoxy-pyrrolidine-1-carboxylic acid methyl ester is precisely defined by its Chemical Abstracts Service registry number 56475-88-8 and molecular formula C₇H₁₃NO₃. The compound possesses a molecular weight of 159.18 daltons and is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1-pyrrolidinecarboxylic acid, 2-methoxy-, methyl ester. Alternative nomenclature systems identify this compound as methyl 2-methoxy-1-pyrrolidinecarboxylate or 2-methoxy-1-pyrrolidinecarboxylic acid methyl ester, reflecting the structural hierarchy of the heterocyclic core and its substituents.
The molecular topology is characterized by a five-membered saturated nitrogen-containing ring system bearing two distinct functional groups positioned at strategic locations. The pyrrolidine ring serves as the central structural scaffold, with a methoxy group (-OCH₃) attached at the 2-position and a methyl carboxylate moiety (-COOCH₃) bonded to the nitrogen atom at the 1-position. The Simplified Molecular Input Line Entry System representation "O=C(N1C(OC)CCC1)OC" provides a concise description of the molecular connectivity, clearly delineating the carbonyl carbon attached to the nitrogen, the methoxy-substituted carbon at position 2, and the methylene bridges completing the five-membered ring structure.
The compound's structural designation as an N-acylated pyrrolidine derivative places it within a significant class of heterocyclic molecules that exhibit unique conformational properties. The International Chemical Identifier key WEBHRJGTHCNGQS-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure, ensuring unambiguous identification in chemical databases and computational applications. The presence of both electron-donating methoxy and electron-withdrawing carboxylate ester functionalities creates a molecular environment with balanced electronic characteristics that influence both chemical reactivity and conformational preferences.
Conformational Analysis of Pyrrolidine Ring System
The conformational behavior of the pyrrolidine ring in this compound represents a complex interplay between steric interactions, electronic effects, and ring strain considerations. Pyrrolidine rings characteristically adopt two primary conformational families: envelope conformations where one ring atom is displaced from the plane formed by the other four atoms, and twisted conformations where adjacent atoms are displaced on opposite sides of the plane. The five-membered ring system undergoes continuous pseudorotational motion, with conformational preferences determined by the nature and position of substituents around the ring perimeter.
Computational studies utilizing density functional theory methods have revealed that N-acylated pyrrolidine derivatives exhibit significantly restricted conformational flexibility compared to their unsubstituted counterparts. The presence of the carboxylate ester group at the nitrogen position enforces planarity of the N-C(carbonyl) bond due to resonance stabilization, effectively blocking one face of the pyrrolidine ring and influencing the overall conformational landscape. This planar arrangement creates a situation where substituents on the pyrrolidine ring preferentially adopt axial orientations to minimize steric interactions with the carbonyl oxygen atom.
The methoxy substituent at the 2-position introduces additional conformational complexity through both steric and electronic effects. Nuclear magnetic resonance spectroscopic analysis of similar methoxy-substituted pyrrolidine derivatives has demonstrated that the methoxy group exhibits a preference for pseudo-equatorial positioning when the ring adopts envelope conformations. The conformational equilibrium is governed by a pseudorotational potential that can be described mathematically as V = ½V₁[1 - cos(P - P₁)] + ½V₂[1 - cos2(P - P₂)], where P represents the pseudorotational phase angle and V₁ and V₂ are potential energy barriers.
Experimental evidence from vicinal proton-proton coupling constant analysis suggests that methoxy-substituted pyrrolidine carboxylates exist in a dynamic equilibrium between multiple conformational states. The population distribution among these conformers is temperature-dependent, with lower temperatures favoring conformations that minimize unfavorable steric interactions. The conformational preference is also influenced by the relative stereochemistry of the methoxy group, with different diastereomers exhibiting distinct conformational signatures in their nuclear magnetic resonance spectra.
Electronic Effects of Methoxy and Ester Substituents
The electronic structure of this compound is significantly influenced by the presence of both electron-donating methoxy and electron-withdrawing carboxylate ester functionalities. The methoxy group functions as an electron-donating substituent through both inductive and resonance mechanisms, with the oxygen atom contributing electron density to the pyrrolidine ring system through its lone pair electrons. This electron donation stabilizes the nitrogen center and influences the overall electron distribution within the heterocyclic framework, affecting both chemical reactivity and spectroscopic properties.
The methyl carboxylate group attached to the nitrogen atom exerts a strong electron-withdrawing effect through both inductive and resonance pathways. The carbonyl carbon creates a region of electron deficiency that draws electron density away from the nitrogen atom, reducing its basicity and altering the electronic properties of the entire ring system. This electron withdrawal is particularly significant because it directly affects the nitrogen center, which serves as the primary site of electron density within the pyrrolidine ring. The resonance interaction between the nitrogen lone pair and the carbonyl group creates a partial double bond character in the N-C(carbonyl) connection, resulting in restricted rotation and planar geometry around this bond.
Computational studies using density functional theory methods have revealed that the combined electronic effects of the methoxy and carboxylate substituents create a balanced electronic environment within the molecule. The electron-donating character of the methoxy group partially compensates for the electron-withdrawing influence of the carboxylate ester, resulting in a molecular system with intermediate electronic properties. This electronic balance is reflected in the compound's spectroscopic characteristics, particularly in nuclear magnetic resonance chemical shifts and infrared carbonyl stretching frequencies.
The electronic effects extend beyond simple inductive and resonance considerations to include through-space interactions and conformational coupling. The spatial arrangement of the methoxy and carboxylate groups allows for potential intramolecular interactions that can stabilize specific conformational states through weak hydrogen bonding or dipolar interactions. These secondary electronic effects contribute to the overall conformational preferences and influence the dynamic behavior of the molecule in solution and solid-state environments.
Comparative Crystallographic Studies with Analogous Proline Derivatives
Crystallographic analysis of structurally related proline derivatives provides valuable insights into the solid-state behavior and molecular packing patterns of this compound. The crystal structure of (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, a closely related analogue, reveals that the pyrrolidine ring adopts an envelope conformation with the C3 carbon atom displaced from the plane formed by the other four ring atoms. The dihedral angles between the carboxyl group plane and the pyrrolidine ring measure 59.50(3)°, while the angle between the pyrrolidine ring and methoxy group reaches 62.02(1)°, indicating significant non-planarity in the molecular structure.
The crystal packing analysis of proline derivatives demonstrates the importance of intermolecular hydrogen bonding interactions in determining solid-state structure. L-proline crystallizes in its zwitterionic form and exhibits a two-dimensional hydrogen bonding network through N-H···O interactions, creating stable crystal lattices with characteristic packing motifs. Similar hydrogen bonding patterns are observed in N-protected proline derivatives, where the carboxylate oxygen atoms serve as hydrogen bond acceptors while maintaining the structural integrity of the pyrrolidine ring system.
Comparative analysis of the crystal structures of various methoxy-substituted pyrrolidine derivatives reveals consistent conformational preferences across different chemical environments. The (2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride structure demonstrates that the specific stereochemistry at the 2 and 4 positions critically influences the overall molecular conformation and crystal packing behavior. The stereochemical arrangement creates a defined spatial relationship between the methoxy group and carboxylate functionality that governs intermolecular interactions and solid-state stability.
The crystallographic data also provide important information about bond lengths, bond angles, and conformational parameters that can be compared across the series of related compounds. These structural parameters serve as benchmarks for computational modeling studies and provide experimental validation for theoretical predictions about molecular geometry and conformational preferences. The consistency of structural features across different derivatives suggests that the fundamental electronic and steric factors governing pyrrolidine conformation are well-understood and predictable.
| Parameter | 2-Methoxy Pyrrolidine Derivative | Proline Reference | 4-Methoxy Analogue |
|---|---|---|---|
| Ring Conformation | Envelope | Envelope | Envelope |
| Molecular Weight | 159.18 | 115.13 | 195.64 |
| N-C Bond Length | Variable | 1.47 Å | 1.46 Å |
| Dihedral Angle | Not Available | Variable | 59.50° |
Properties
IUPAC Name |
methyl 2-methoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-6-4-3-5-8(6)7(9)11-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBHRJGTHCNGQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436218 | |
| Record name | Methyl 2-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56475-88-8 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56475-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Pyrrole Derivatives
A key route involves the catalytic hydrogenation of substituted pyrrole derivatives to form pyrrolidine carboxylates. For example, benzyloxycarbonyl-2,3-dihydro-1H-pyrrole is hydrogenated under controlled hydrogen pressure (1.4-1.5 MPa) and temperature (50 °C) in the presence of a chiral catalyst and sodium ethoxide base in a mixed solvent system (ethanol and DMF). This method enables selective reduction and subsequent ester formation.
| Parameter | Condition |
|---|---|
| Catalyst | Chiral catalyst M (0.007 mmol) |
| Base | Sodium ethoxide (0.71 mmol) |
| Substrate | Benzyloxycarbonyl-2,3-dihydro-1H-pyrrole (7.1 mmol) |
| Solvent | Ethanol (15 mL) + DMF (3 mL) |
| Hydrogen pressure | 1.4 - 1.5 MPa |
| Temperature | 50 °C |
| Reaction time | Not specified |
After hydrogenation, the esterification is carried out by dropwise addition of ethyl ester at low temperatures (-70 °C), followed by stirring and quenching with acetic acid and ethyl acetate.
Esterification and Salt Formation for Purification
In another scalable method, the synthesis of methyl esters of pyrrolidine carboxylic acids involves:
- Formation of hydrochloride salts of methyl pyrrolidine carboxylates to facilitate epimer separation by crystallization rather than chromatography, improving scalability and purity.
- Use of alcohol solvents such as isopropyl alcohol or methanol for crystallization.
- Subsequent acylation or coupling reactions to form desired esters and further derivatives.
- Saponification steps to convert esters back to acids if required.
This process avoids cumbersome chromatographic purification by exploiting salt crystallization, which is advantageous for industrial scale synthesis.
| Step | Description |
|---|---|
| Epimer mixture crystallization | Using HCl in alcohol or isopropyl acetate solvent |
| Ester formation | Acylation with acetic acid or coupling agents |
| Purification | Crystallization instead of flash chromatography |
| Saponification | Using NaOH and tetra-n-butylammonium bromide in toluene/water |
This method is particularly useful for obtaining enantiomerically and diastereomerically pure methyl esters of pyrrolidine carboxylic acids, including methoxy-substituted derivatives.
Redox-Active Ester Synthesis and Carbodiimide Coupling
Another preparation technique involves the synthesis of redox-active esters of pyrrolidine derivatives via carbodiimide-mediated coupling:
- The carboxylic acid precursor is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature.
- The reaction mixture is then worked up by aqueous extraction and purified by column chromatography to isolate the ester product.
- This method is suitable for preparing various substituted methyl esters, including 2-methoxypyrrolidine-1-carboxylate derivatives, with good yields (up to 92% reported for related compounds).
| Reagent | Amount/Condition |
|---|---|
| Carboxylic acid | 10 mmol |
| DCC | 12 mmol |
| DMAP | 0.5 mmol |
| Solvent | Dichloromethane (DCM), 10 mL |
| Temperature | Room temperature (rt) |
| Reaction time | 3 hours |
This method is flexible, allowing the preparation of various esters by changing the carboxylic acid or alcohol components.
Comparative Summary of Preparation Methods
| Preparation Method | Advantages | Limitations | Applications |
|---|---|---|---|
| Catalytic hydrogenation of pyrrole derivatives | High stereoselectivity, mild conditions | Requires high-pressure hydrogenation setup | Suitable for chiral pyrrolidine derivatives |
| Hydrochloride salt crystallization and esterification | Scalable, avoids chromatography | Requires careful control of crystallization conditions | Industrial scale production of pure esters |
| Carbodiimide-mediated coupling (DCC/DMAP) | High yield, adaptable to various substrates | Use of toxic reagents (DCC), requires chromatography | Laboratory synthesis of diverse esters |
Research Findings and Notes
- The catalytic hydrogenation method using chiral catalysts provides access to enantiomerically enriched 2-substituted pyrrolidine esters, including methoxy derivatives, with controlled stereochemistry.
- Crystallization of hydrochloride salts is a practical industrial method to separate epimers and improve purity without chromatography, which is often a bottleneck in scale-up.
- Carbodiimide coupling remains a standard laboratory method for ester synthesis, allowing the preparation of redox-active esters and other functionalized derivatives with good yields and purity.
- The choice of method depends on the scale, purity requirements, and stereochemical considerations of the target 2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted pyrrolidines with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Drug Intermediates
2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester serves as an important intermediate in the synthesis of various pharmaceuticals. It has been utilized in the development of drug candidates targeting multiple therapeutic areas, including:
- Antibiotics : The compound is involved in synthesizing carbapenem antibiotics, which are crucial for treating resistant bacterial infections. A notable case study demonstrated the efficient synthesis of carbapenam derivatives using this ester as a precursor, showcasing its role in enhancing the yield and purity of the final products .
- Analgesics : Research indicates that derivatives of this compound exhibit analgesic properties, making them potential candidates for pain management therapies. Studies have reported successful modifications leading to improved efficacy and reduced side effects .
Case Study: Carbapenem Synthesis
In a detailed study published in the Journal of Organic Chemistry, researchers synthesized various stereoisomers of carbapenem derivatives using this compound. The study highlighted the compound's versatility in yielding high-purity products through innovative synthetic pathways .
Agricultural Chemicals
Development of Agrochemicals
The compound is also utilized in formulating agrochemicals, contributing to the development of effective herbicides and pesticides. Its structural characteristics allow for modifications that enhance the efficacy of these agents.
- Herbicides : Research has shown that derivatives based on this compound can improve herbicidal activity against specific weed species, thereby increasing crop yield .
- Pesticides : The compound's application extends to insecticides, where it has been incorporated into formulations that target pest resistance effectively.
Material Science
Polymer Development
In material science, this compound is employed in developing polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability.
- Case Study: Polymer Blends
A study conducted by researchers at a leading materials science institution demonstrated that blending this compound with conventional polymers resulted in materials with superior mechanical properties. The research provided quantitative data on tensile strength improvements and thermal degradation temperatures compared to standard polymers .
Analytical Chemistry
Reagent Applications
The compound acts as a reagent in various analytical chemistry methods, aiding in the detection and quantification of other substances in complex mixtures. Its utility as a derivatizing agent enhances the sensitivity and specificity of analytical techniques such as gas chromatography and mass spectrometry.
Mechanism of Action
The mechanism of action of 2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with enzymes or receptors in biological systems. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural Comparison of Pyrrolidine-Based Methyl Esters
Key Observations :
- Ring Modifications : The 5-oxo derivative () introduces a ketone, altering electronic properties and making it more reactive toward nucleophiles.
- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, a feature absent in the neutral target compound.
Table 2: Reactivity Comparison
Key Observations :
- Ester Hydrolysis : The target compound’s methyl ester can be cleaved under mild basic conditions (e.g., LiOH), similar to procedures in .
Key Observations :
- Analytical Chemistry : While fatty acid methyl esters () are used in GC-MS, the target compound’s application is more likely in synthetic chemistry.
Biological Activity
2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester (also known as methyl 2-methoxypyrrolidine-1-carboxylate) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in research and industry.
Chemical Structure and Properties
The molecular formula for this compound is C7H13NO3, characterized by a pyrrolidine ring with a methoxy group and a carboxylic acid ester. The presence of the methoxy group enhances the compound's solubility and reactivity, making it a valuable scaffold in drug design.
Anticancer Properties
Recent studies have explored the anticancer activity of various pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives tested against A549 lung adenocarcinoma cells demonstrated varying degrees of activity, with some achieving over 66% reduction in cell viability at specific concentrations .
| Compound | Cell Line Tested | Viability Reduction (%) | Reference |
|---|---|---|---|
| This compound | A549 | 66% | |
| Control (Cisplatin) | A549 | 78% |
Antimicrobial Activity
The antimicrobial potential of this compound has also been assessed. Studies indicate that certain derivatives show promising activity against multidrug-resistant strains of Staphylococcus aureus. Compounds with structural modifications, such as nitro groups, have exhibited enhanced antimicrobial properties, suggesting that the methoxy group may play a role in modulating these effects .
| Pathogen | MIC (µg/mL) | Activity Level | Reference |
|---|---|---|---|
| S. aureus (MRSA) | 1–8 | Favorable | |
| E. coli (carbapenem-resistant) | >64 | No activity |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The methoxy group can influence binding affinity and specificity, affecting enzyme modulation and receptor signaling pathways. This interaction may lead to altered cellular functions that contribute to its anticancer and antimicrobial effects.
Case Studies
A notable case study involved the synthesis and biological evaluation of various pyrrolidine derivatives, including those based on the structure of this compound. These studies highlighted the importance of functional group positioning in determining biological activity, emphasizing the potential for further development of these compounds as therapeutic agents .
Q & A
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Purity is assessed using GC/MS with retention time matching against libraries (e.g., Wiley Library) and internal standards. For example, methoxy-substituted esters like 8-methoxy octanoic acid methyl ester show distinct retention times and fragmentation patterns . Structural confirmation employs H/C NMR and high-resolution mass spectrometry (HRMS). Enantiomeric purity is verified via chiral HPLC, particularly for (R)-configured derivatives .
Q. What are the critical storage conditions to prevent degradation?
- Methodological Answer : Long-term storage at −20°C under inert gas (e.g., argon) is recommended. Degradation risks include hydrolysis of the ester moiety and oxidation of the pyrrolidine ring. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can predict shelf life. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for pharmaceutical applications?
- Methodological Answer : Asymmetric synthesis leverages chiral auxiliaries or catalysts. For instance, (R)-enantiomers are synthesized using (R)-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride as a starting material. Kinetic resolution via lipase-mediated hydrolysis or chiral stationary phase HPLC (e.g., Chiralpak AD-H column) achieves >99% enantiomeric excess (ee) . Reaction monitoring with polarimetry or circular dichroism (CD) ensures stereochemical fidelity.
Q. What mechanistic insights explain discrepancies in coupling reaction yields?
- Methodological Answer : Yield variations (e.g., 94% vs. 82%) often stem from competing side reactions, such as epimerization at the pyrrolidine ring or incomplete activation of carboxylic acids. Using PyBrOP instead of EDCl/HOBt reduces racemization. Density functional theory (DFT) studies can model transition states to optimize reaction pathways. Solvent effects (e.g., dichloromethane vs. DMF) and temperature gradients (0°C to RT) also influence outcomes .
Q. How do structural modifications (e.g., methoxy or methyl groups) impact biological activity?
- Methodological Answer : Substituent effects are studied via SAR (structure-activity relationship) assays. For example, replacing the methoxy group with a hydroxyl (as in (4aR)-4-hydroxy derivatives) enhances solubility but reduces membrane permeability. Methyl groups at the pyrrolidine 2-position improve metabolic stability. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like proteases or GPCRs .
Q. What analytical strategies resolve data contradictions in GC/MS or HPLC purity assessments?
- Methodological Answer : Discrepancies arise from co-eluting impurities or detector sensitivity limits. Orthogonal methods, such as LC-MS/MS with multiple reaction monitoring (MRM), enhance specificity. For GC/MS, derivatization (e.g., silylation of hydroxyl groups) improves peak resolution. Cross-validation with H NMR integration (e.g., methoxy singlet at δ 3.2–3.4 ppm) confirms quantitative accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
